molecular formula C25H29N5O5S2 B2410638 4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide CAS No. 868212-79-7

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide

Cat. No. B2410638
CAS RN: 868212-79-7
M. Wt: 543.66
InChI Key: XFUGUIUICUBYII-UHFFFAOYSA-N
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Description

4-((2-ethylpiperidin-1-yl)sulfonyl)-N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)benzamide is a useful research compound. Its molecular formula is C25H29N5O5S2 and its molecular weight is 543.66. The purity is usually 95%.
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Scientific Research Applications

Carbonic Anhydrase Inhibition

Sulfonamide-containing compounds, including those similar to the specified chemical structure, have been studied for their inhibition of carbonic anhydrase (CA), a metalloenzyme involved in various physiological processes. Novel acridine and bis-acridine sulfonamides, for instance, have shown effective inhibitory activity against cytosolic CA isoforms II and VII, indicating potential therapeutic applications in diseases where CA activity is implicated (Ulus et al., 2013).

Antibacterial Evaluation

Compounds featuring sulfamoyl and piperidine functionalities, akin to the given chemical structure, have been synthesized and evaluated for their antibacterial properties. A study on 1,3,4-oxadiazole, sulfamoyl, and piperidine derivatives demonstrated valuable antibacterial activities, suggesting their potential in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Synthesis and Complexation Studies

Research focusing on the synthesis of tosylated 4-aminopyridine and its complexation with metal ions like Ni(II) and Fe(II) sheds light on the diverse applications of sulfonamide derivatives in creating complexes with potential pharmaceutical and chemical industry uses (Orie et al., 2021).

Antimicrobial and Pharmacological Screening

The synthesis of bioactive molecules, including fluoro substituted benzothiazoles comprising sulphonamido quinazolinyl imidazole, has been explored for biological and pharmacological screening. These studies indicate the compound's potential in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities, highlighting the versatile applications of such chemical structures in drug development (Patel et al., 2009).

Carbonic Anhydrase Isoenzyme Inhibition

Further studies have identified aromatic sulfonamide inhibitors for carbonic anhydrase isoenzymes I, II, IV, and XII, demonstrating the significance of sulfonamide derivatives in developing inhibitors with high specificity and affinity for different CA isoforms, which could lead to new therapeutic agents (Supuran et al., 2013).

properties

IUPAC Name

4-(2-ethylpiperidin-1-yl)sulfonyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N5O5S2/c1-3-21-6-4-5-17-30(21)37(34,35)23-11-7-19(8-12-23)24(31)28-20-9-13-22(14-10-20)36(32,33)29-25-26-16-15-18(2)27-25/h7-16,21H,3-6,17H2,1-2H3,(H,28,31)(H,26,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFUGUIUICUBYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC(=N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N5O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

543.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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